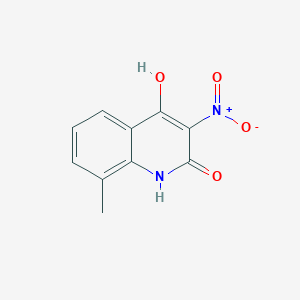![molecular formula C11H9NOS B8740801 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile
描述
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is a heterocyclic compound that contains both a benzothiophene ring and a hydroxypropionitrile group. Benzothiophene derivatives are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile typically involves the regioselective coupling of benzothiophene derivatives with appropriate reagents. One common method involves electrophilic cyclization reactions . For instance, the reaction of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene with trimethylsilylethynyl under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
化学反应分析
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anti-cancer agent . The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the desired biological effect .
相似化合物的比较
Similar Compounds
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile is unique due to its hydroxypropionitrile group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
属性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
3-(1-benzothiophen-3-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H9NOS/c12-6-5-10(13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5H2 |
InChI 键 |
QQQXOEDMCXVURE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CC#N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)


![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)

![3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole](/img/structure/B8740770.png)




